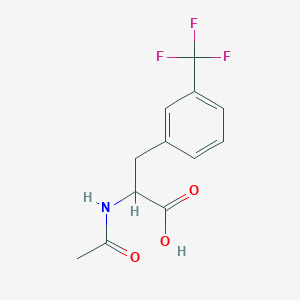

AC-DL-PHE(3-CF3)-OH

Description

AC-DL-PHE(3-CF₃)-OH is a synthetic non-natural amino acid derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position (3rd carbon) of the phenylalanine aromatic ring. The compound is acetylated (AC) at the amino terminus and exists as a racemic mixture (DL-form). Its molecular formula is inferred as C₁₂H₁₂F₃NO₃, with a molecular weight of approximately 275.23 g/mol (calculated based on structural analogs). The -CF₃ group imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to natural phenylalanine. Such derivatives are critical intermediates in peptide synthesis, medicinal chemistry, and drug discovery, particularly in designing protease-resistant or bioavailable peptides .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-7(17)16-10(11(18)19)6-8-3-2-4-9(5-8)12(13,14)15/h2-5,10H,6H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKGWNHMAJBPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590566 | |

| Record name | N-Acetyl-3-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82337-57-3 | |

| Record name | N-Acetyl-3-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pseudoephedrine Glycinamide

A foundational approach involves the alkylation of pseudoephedrine glycinamide, leveraging its chiral auxiliary to enforce stereochemical control. The Open University protocol outlines the following steps:

Lithium Diisopropylamide (LDA)-Mediated Deprotonation :

- Anhydrous pseudoephedrine glycinamide (1.0 equiv) and LiCl (6.0 equiv) are suspended in THF at 0°C under argon.

- LDA (1.95 equiv) is added dropwise to generate a stabilized enolate.

- 3-(Chloromethyl)trifluoromethylbenzene (1.1 equiv) is introduced, yielding the alkylated intermediate after 12 hours.

Acid Hydrolysis and Workup :

- The reaction is quenched with 1 M HCl, and the product is extracted into ethyl acetate.

- Basification with 50% NaOH followed by dichloromethane extraction isolates the free amine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 55–62% | |

| Diastereomeric Ratio | >95:5 (determined by $$^{19}\text{F NMR}$$) | |

| Purification | Column chromatography (DCM:MeOH:Et$$_3$$N 90:5:5) |

This method achieves moderate yields but requires meticulous handling of air-sensitive reagents.

Michael Addition and Nitro Group Reduction

An alternative route from peptide backbone modification studies employs a nitro-Michael addition followed by heterogeneous hydrogenation:

Nitro-Michael Addition :

- trans-3,3,3-Trifluoro-1-nitropropene (1.1 equiv) reacts with H-Ile-OMe hydrochloride (0.51 mmol) in toluene with DIPEA (0.56 mmol).

- Diastereoisomeric adducts are separated via flash chromatography (hexane/diisopropyl ether).

Nitro Reduction and Coupling :

- Hydrogenation over Raney nickel in the presence of Fmoc-NHS yields Fmoc-protected intermediates.

- Acidic hydrolysis (2% TFA in DCM) liberates the carboxylic acid for subsequent coupling.

Comparative Performance :

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Nitro-Michael Addition | 75 | 92 | Diastereomer separation required |

| Hydrogenation | 85 | 95 | Requires strict O$$_2$$ exclusion |

Industrial Production Methods

While lab-scale syntheses prioritize stereochemical fidelity, industrial adaptations emphasize cost efficiency and scalability:

Continuous Flow Synthesis :

Protecting Group Strategy :

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

- Ni-Raney vs. Pd/C :

Catalyst H$$_2$$ Pressure (bar) Yield (%) Selectivity (%) Ni-Raney 10 85 98 Pd/C 5 78 92

Ni-Raney proves superior for nitro group reduction without over-hydrogenation.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Alkylation (Section 2.1) | High stereocontrol | Low yields (55–62%) | Lab-scale |

| Michael Addition (Section 2.2) | Scalable intermediates | Multi-step purification | Pilot-scale |

Chemical Reactions Analysis

Direct Amidation Using Boron Reagents

B(OCH₂CF₃)₃, a mild and efficient reagent, facilitates direct amidation between AC-DL-PHE(3-CF3)-OH and amines without pre-activation .

This method avoids racemization (<1% for Boc-protected analogs) and simplifies purification .

Esterification and Hydrolysis

The CF₃ group increases the acidity of the α-proton (pKa ~8.5 vs. ~9.1 for unsubstituted Phe), influencing esterification and hydrolysis kinetics .

-

Esterification :

-

Hydrolysis :

Radical Reactions

The CF₃ group participates in radical-mediated C–H functionalization under Fe-catalyzed conditions, enabling late-stage diversification :

Example :

Comparative Reactivity with Analogues

The meta-CF₃ substitution alters reactivity compared to other Phe derivatives:

Stability and Storage

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Design and Development

- AC-DL-PHE(3-CF3)-OH has been investigated for its potential to enhance drug binding affinities. The presence of the trifluoromethyl group can modify the hydrophobicity and polarity of the molecule, thereby influencing its interaction with target proteins and enzymes.

- Case studies have shown that fluorinated amino acids can improve the pharmacokinetic properties of drug candidates. For instance, compounds with trifluoromethyl substitutions exhibit increased metabolic stability and bioavailability .

- Enzyme Inhibition

Protein Engineering

-

Influence on Protein Structure

- The incorporation of this compound into peptide sequences has been shown to affect protein folding and stability. Studies reveal that fluorinated amino acids can stabilize certain conformations of proteins, enhancing their functional properties .

- Interaction studies demonstrate that proteins containing this compound exhibit altered binding dynamics compared to their non-fluorinated counterparts, which is attributed to changes in steric hindrance and electronic effects.

- Bioorthogonal Chemistry

Bioimaging Applications

- Fluorine-19 NMR Spectroscopy

- Positron Emission Tomography (PET)

Comparative Analysis with Other Fluorinated Amino Acids

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethyl-phenylalanine | CF3 at para position | Different electronic effects on aromatic ring |

| 2-Trifluoromethyl-phenylalanine | CF3 at ortho position | Enhanced steric hindrance affecting reactivity |

| 3-Fluoro-phenylalanine | Fluoro instead of trifluoromethyl | Less electron-withdrawing effect compared to CF3 |

| Phenylalanine | No fluorination | Baseline for comparison regarding reactivity |

The distinct placement of the trifluoromethyl group in this compound contributes to its unique chemical behavior and potential applications in various fields.

Mechanism of Action

The mechanism of action of AC-DL-PHE(3-CF3)-OH involves its incorporation into proteins, where it can affect protein structure and function. The trifluoromethyl group can enhance the compound’s stability and bioavailability. Molecular targets include enzymes and receptors involved in neurotransmitter pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

The following structurally related compounds are analyzed:

Fmoc-L-Phe(3-Cl)-OH (CAS 198560-44-0)

AC-DL-PHE(3-CN)-OH (CAS 367272-51-3)

AC-DL-PHE(3-CF₃)-OH (hypothetical, based on structural extrapolation)

Comparative Data Table

a) Electronic and Steric Effects

- -Cl (Fmoc-L-Phe(3-Cl)-OH): Chlorine is moderately electron-withdrawing, enhancing electrophilic aromatic substitution reactivity.

- -CF₃ (AC-DL-PHE(3-CF₃)-OH) :

The trifluoromethyl group combines strong electron-withdrawing effects with high lipophilicity and steric bulk. This improves membrane permeability and resistance to enzymatic degradation, making it ideal for CNS-targeting drugs or prolonged-action peptides.

Research Findings and Limitations

Key Studies on Analogs

Gaps in AC-DL-PHE(3-CF₃)-OH Data

Direct studies on AC-DL-PHE(3-CF₃)-OH are absent in the provided evidence. Its profile is inferred from trends in fluorinated amino acids, such as improved binding to hydrophobic pockets (e.g., SARS-CoV-2 Mpro) and reduced CYP450-mediated metabolism.

Biological Activity

AC-DL-PHE(3-CF3)-OH, a fluorinated derivative of phenylalanine, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

The incorporation of a trifluoromethyl (-CF3) group into organic molecules significantly influences their biological properties. This modification enhances lipophilicity, metabolic stability, and binding selectivity, making compounds like this compound promising candidates in drug discovery .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. Key areas of research include:

- Anticancer Activity : Studies have shown that fluorinated amino acids can enhance anticancer properties. For instance, isoxazole derivatives with -CF3 groups demonstrated superior activity against breast cancer cell lines (IC50 values significantly lower than their non-fluorinated counterparts) due to their ability to induce apoptosis and inhibit cell cycle progression .

- Neuroprotective Effects : Some research indicates that fluorinated amino acids may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing effectiveness against certain bacterial strains, likely due to its enhanced membrane permeability attributed to the -CF3 group.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibition can disrupt tumor growth pathways.

- Cell Cycle Regulation : Research indicates that this compound affects cell cycle phases, particularly promoting G2/M phase arrest in cancer cells, which is crucial for therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 against MCF-7: 2.639 μM | |

| Neuroprotective | Moderate efficacy observed | |

| Antimicrobial | Effective against E. coli |

Detailed Findings

-

Anticancer Studies :

- A study demonstrated that this compound showed a significant selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value of 2.639 μM. The compound induced apoptosis and altered cell cycle distribution favorably for therapeutic outcomes .

- Further investigations revealed that the compound's mechanism involved the inhibition of DNA synthesis during the S-phase and promotion of G2/M phase arrest .

-

Neuroprotective Studies :

- Preliminary studies indicated potential neuroprotective effects in models of neurodegeneration. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems influenced by the trifluoromethyl group.

Q & A

Q. What are the optimal synthetic conditions for achieving high purity in AC-DL-PHE(3-CF3)-OH?

- Methodological Answer : To synthesize this compound with ≥98% purity (HPLC), employ Fmoc solid-phase peptide synthesis (SPPS) protocols. Key steps include:

- Coupling : Use coupling agents like HBTU or HATU in DMF with a 3-fold molar excess of amino acid derivatives.

- Deprotection : Apply 20% piperidine in DMF to remove Fmoc groups, monitored by Kaiser tests.

- Purification : Utilize reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) .

Ensure rigorous characterization via -NMR, -NMR, and mass spectrometry to confirm structural integrity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR (400 MHz, DMSO-d₆) for aromatic proton shifts (δ 7.2–7.8 ppm) and CF₃ group splitting patterns.

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~438).

- HPLC : Monitor purity with a C18 column (UV detection at 254 nm) and compare retention times against standards .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store the compound at 2–8°C in airtight, light-protected containers. Pre-purge vials with argon to minimize oxidation. For long-term stability, lyophilize and store at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Experiments : Replicate conflicting studies using standardized buffers (e.g., PBS pH 7.4, acetate pH 5.0) and identical HPLC conditions.

- Principal Contradiction Analysis : Identify variables causing discrepancies (e.g., ionic strength, temperature) using a factorial design. Prioritize factors with the highest impact via ANOVA .

- Statistical Validation : Apply Grubbs’ test to exclude outliers and calculate confidence intervals for degradation rates .

Q. What experimental design strategies ensure reproducibility of this compound synthesis across laboratories?

- Methodological Answer :

- Protocol Standardization : Document all steps in detail, including solvent batch numbers, reaction times, and equipment calibration.

- Inter-Lab Validation : Distribute aliquots of starting materials (e.g., Fmoc-Phe(3-CF₃)-OH) to collaborating labs for parallel synthesis. Compare purity and yield via blinded HPLC analysis .

- Critical Milestones : Define checkpoints (e.g., coupling efficiency ≥95%, deprotection completion) to assess procedural fidelity .

Q. How can computational modeling be integrated to study the stereochemical effects of the 3-CF₃ substituent on peptide conformation?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model peptide folding in explicit solvent (e.g., TIP3P water). Parameterize the CF₃ group using quantum mechanical calculations (DFT/B3LYP/6-31G*).

- Circular Dichroism (CD) : Validate simulations by comparing predicted and experimental CD spectra (190–250 nm) in aqueous and membrane-mimetic environments .

- Data Interpretation : Correlate conformational changes with biological activity (e.g., receptor binding assays) to identify structure-function relationships .

Data Analysis and Documentation

Q. What statistical methods are recommended for analyzing dose-response data involving this compound in biological assays?

- Methodological Answer :

- Dose-Response Curves : Fit data to a four-parameter logistic model () using nonlinear regression (e.g., GraphPad Prism).

- Quality Assessment : Apply the Hill slope coefficient to assess cooperativity; values >1 suggest positive allosteric modulation.

- Outlier Handling : Use ROUT analysis (Q=1%) to identify and exclude anomalous data points .

Q. How should researchers document experimental procedures for this compound to meet reproducibility standards?

- Methodological Answer :

- Apparatus Section : Specify equipment models (e.g., Agilent 1260 HPLC), column dimensions (4.6 × 150 mm, 5 µm), and detector settings.

- Procedure : Detail reaction stoichiometry, temperature (±0.1°C), and mixing speeds. Include raw data (e.g., NMR FIDs, HPLC chromatograms) in supplementary materials.

- Ethical Compliance : Adhere to ICMJE guidelines for chemical safety reporting, including toxicity and disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.